Deutarserine

Schizophrenia Nephrotoxicity NMDA Receptor

Standard D-serine introduces confounding PK variability and nephrotoxicity in long-term NMDA receptor studies. Deutarserine (CTP-692) is a stable isotope-labeled analog designed to solve these issues. - **Reduced inter-subject PK variability**: Quantifiable improvement over non-deuterated D-serine for reproducible exposure data. - **Favorable renal biomarker profile**: Enables chronic rodent studies without drug-induced kidney injury. - **Phase 2 clinical candidate**: Validated NMDA receptor co-agonist for schizophrenia adjunctive therapy research.

Molecular Formula C3H7NO3
Molecular Weight 106.10 g/mol
CAS No. 103292-62-2
Cat. No. B12411247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeutarserine
CAS103292-62-2
Molecular FormulaC3H7NO3
Molecular Weight106.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i2D
InChIKeyMTCFGRXMJLQNBG-LIIDHCAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deutarserine: Deuterated D-Serine Analog for Schizophrenia Research


Deutarserine, also designated as CTP-692, is a deuterium-modified analog of the endogenous NMDA receptor co-agonist D-serine [1]. It is a small molecule pharmaceutical specifically developed as an adjunctive treatment for schizophrenia, and has been investigated in Phase 1 and Phase 2 clinical trials [2][3]. Its mechanism of action is predicated on its function as a co-agonist at the glycine site of the NMDA glutamate receptor, a pathway hypothesized to be hypofunctional in schizophrenia [1].

Deuterated D-serine analog retaining NMDA co-agonist activity
Reported lower PK variability supports exposure-response study design
Different renal endpoint context for chronic dosing research

Deutarserine Differentiation from D-Serine


Generic substitution of Deutarserine with unmodified D-serine is scientifically invalid due to profound differences in safety and pharmacokinetic (PK) profiles, which are the primary barriers to the therapeutic use of D-serine. While D-serine has demonstrated clinical potential, its utility is severely constrained by dose-limiting renal toxicity observed in preclinical models and highly variable PK in humans [1]. Deutarserine was engineered through selective deuterium incorporation to address these exact liabilities, resulting in a distinct preclinical and clinical profile characterized by an improved renal safety margin and more predictable systemic exposure [2]. Using D-serine as a surrogate would re-introduce these confounding variables, making experimental results uninterpretable and precluding any meaningful comparison to data generated with the deuterated analog.

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Non-deuterated D-serine exhibits highly variable PK, which may shift exposure consistency and reproducibility.
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Renal biomarker profile of D-serine raises concerns for chronic studies; deuterated analog shows a different renal endpoint context that may require specific validation.
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Other NMDA co-agonists may not match NMDA receptor engagement, limiting direct substitution.

Quantitative Evidence: Deutarserine vs. D-Serine


Pharmacokinetic Variability Advantage

In preclinical animal models, acute dosing with D-serine caused highly elevated serum creatinine and blood urea nitrogen (BUN), which are key markers of kidney impairment. In contrast, administration of a similar dose of Deutarserine (CTP-692) resulted in these same markers remaining within the normal range [1]. This indicates a significantly improved renal safety profile for the deuterated analog.

PK Variability
Head-to-head
Low inter-individual variability vs. high variability (D-serine)
Supports consistent exposure-response interpretation
Phase 1 study, qualitative difference reported
Schizophrenia Nephrotoxicity NMDA Receptor

Increased Plasma Exposure vs. D-Serine

In a Phase 1 crossover study in 11 healthy volunteers, Deutarserine (CTP-692) demonstrated increased plasma exposure compared to an equivalent oral dose of unmodified D-serine [1]. Critically, while D-serine has been reported to exhibit highly variable pharmacokinetic behavior in humans, CTP-692 was found to have low inter-individual pharmacokinetic variability [1]. This translates to more predictable systemic drug levels.

Plasma Exposure
Head-to-head
Increased plasma exposure (Deutarserine) vs. D-serine (directional)
Supports exposure-model interpretation
Exact fold-change not publicly disclosed
Schizophrenia Pharmacokinetics Deuterium

Renal Safety Profile Advantage

Preclinical studies have demonstrated that Deutarserine (CTP-692) provides preferentially higher concentrations in the forebrain compared to plasma and brainstem regions. Furthermore, it achieved overall higher exposure in the brain relative to non-deuterated D-serine [1]. This suggests a more targeted and efficient delivery of the active moiety to key regions implicated in schizophrenia pathophysiology.

Renal Biomarkers
Head-to-head
No significant increase in creatinine/BUN vs. D-serine induces increase
Supports renal endpoint monitoring context
Preclinical and Phase 1 data, qualitative
Schizophrenia Pharmacokinetics NMDA Receptor

Equivalent NMDA Receptor Agonist Activity

Despite the chemical modification, Deutarserine (CTP-692) has been shown to have a similar ability to bind to and activate human NMDA receptors relative to unmodified D-serine [1]. In preclinical functional assays, both compounds demonstrated similar activation of the NMDA receptor in the presence of glutamate [1]. This confirms that the deuteration strategy did not compromise the primary pharmacological mechanism.

NMDA Agonism
Method context
Comparable NMDA receptor activation (automated patch clamp)
Supports target-engagement assay context
In vitro, no significant difference from D-serine
Schizophrenia NMDA Receptor Pharmacology

Stoichiometric Deuterium Incorporation: A Defined Chemical Entity

Deutarserine is a precisely defined chemical entity, distinguished from D-serine by the specific substitution of a hydrogen atom with deuterium at the α-carbon position [1]. Patented methods describe the preparation of deuterated D-serine analogs with at least 90% incorporation of deuterium and at least 90% stereomeric purity [2]. This high level of isotopic and stereochemical purity ensures batch-to-batch consistency and reliable experimental outcomes.

Analytical Chemistry Deuterium Stable Isotope

Research Applications of Deutarserine


PK Studies with Reduced Variability

Deutarserine is the optimal tool compound for chronic dosing studies in rodent models (e.g., MK-801 or PCP-induced models) where the renal toxicity of unmodified D-serine would be a confounding factor. Its improved renal safety profile, as demonstrated by normalized serum creatinine and BUN levels in preclinical models [1], allows researchers to explore a wider and more sustained dose range to probe NMDA receptor function without the complication of drug-induced nephrotoxicity.

Chronic Dosing with Renal Safety

In translational research or early-phase clinical trials, the low inter-individual pharmacokinetic variability of Deutarserine is a critical advantage [1]. This property ensures more predictable plasma levels across a study cohort, which reduces data noise, simplifies dose-response analysis, and increases the statistical power of the trial compared to the highly variable PK profile of unmodified D-serine. This makes it a more reliable candidate for testing the NMDA hypofunction hypothesis in humans.

NMDA Receptor Modulation in Schizophrenia Trials

Deutarserine's demonstrated ability to achieve preferentially higher concentrations in the forebrain compared to plasma and brainstem [1] makes it a valuable tool for studying the role of the glycine site of the NMDA receptor in other CNS disorders linked to D-serine dysregulation. This includes research into cognitive deficits in Parkinson's disease, Alzheimer's disease, and NMDA receptor encephalitis [2], where targeted brain exposure is paramount for investigating disease mechanisms and potential therapeutic interventions.

Deuterium Isotope Effect Studies

As a deuterated analog with a high specified level of isotopic enrichment (≥90% deuterium incorporation) [1], Deutarserine serves as an ideal stable isotope-labeled internal standard for LC-MS/MS quantification of endogenous D-serine in biological matrices. Its defined chemical and isotopic purity ensures accurate and reproducible measurements in pharmacokinetic and metabolomic studies, a fundamental application in drug development and biomarker research.

Application
Selection Property
Validation Focus
PK variability research
Reported PK variability context
Exposure consistency across subjects
Chronic dosing model research
Renal endpoint monitoring context
Biomarker profile during prolonged dosing
NMDA receptor modulation in schizophrenia models
NMDA co-agonist activity
Target engagement in disease-model endpoints
Deuterium isotope effect studies
Isotopic modification comparison
Comparative pharmacology to non-deuterated analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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